molecular formula C23H23NO2 B096349 N-(Triphenylmethyl)glycine ethyl ester CAS No. 18514-46-0

N-(Triphenylmethyl)glycine ethyl ester

Cat. No. B096349
CAS RN: 18514-46-0
M. Wt: 345.4 g/mol
InChI Key: CAFYNMFIEFNYRA-UHFFFAOYSA-N
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Description

The compound "N-(Triphenylmethyl)glycine ethyl ester" is a derivative of glycine, an amino acid, which has been modified to include a triphenylmethyl protective group and an ethyl ester moiety. This modification is typically employed to alter the physical and chemical properties of the amino acid for various synthetic applications. The papers provided discuss various derivatives of glycine esters, which are structurally related to "N-(Triphenylmethyl)glycine ethyl ester" and provide insights into their synthesis, structure, and reactivity.

Synthesis Analysis

The synthesis of glycine ester derivatives often involves the use of phase-transfer catalysis, as seen in the preparation of ethyl N-(diphenylmethylene)glycinate, which can undergo monoalkylations, dialkylations, and Michael additions under solid-liquid phase-transfer catalysis conditions . Controlled mono- and dialkylation of ethyl N-diphenylmethyleneglycinate is another method to introduce substituents at the alpha position of glycine esters . Additionally, the synthesis of enantioselective compounds, such as the alkylation of N-(Diphenylmethylene)glycinate tert-butyl ester to produce chiral amino acid derivatives, is of significant interest . These methods could potentially be adapted for the synthesis of "N-(Triphenylmethyl)glycine ethyl ester" by choosing appropriate protecting groups and reaction conditions.

Molecular Structure Analysis

The molecular structure of glycine ester derivatives is crucial for their reactivity and potential applications. For instance, the structure and conformation of ethyl-N-[(5,5-diphenyl)-4-oxo-2-imidazolidyl]glycinate have been reported, providing insights into the possible tautomers and conformations of the amino ester chain . The crystal structure of related compounds, such as 3-triorganostannyl-N-diphenylmethylenealanine esters, reveals intramolecular coordination, which could influence the reactivity and stability of the compounds . These structural analyses are essential for understanding how modifications like the triphenylmethyl group might affect the overall conformation and reactivity of "N-(Triphenylmethyl)glycine ethyl ester."

Chemical Reactions Analysis

Glycine ester derivatives participate in various chemical reactions, which can be used to synthesize complex molecules. For example, N-benzylidene glycine ethyl ester reacts with fulvenes to give hetero [6+3] cycloaddition adducts, providing a novel route to pyrindines . The reactivity of N-(diazoacetyl)glycine ethyl ester with different reagents leads to the formation of various substituted products, demonstrating the versatility of these compounds in synthetic chemistry . These reactions highlight the potential of "N-(Triphenylmethyl)glycine ethyl ester" to serve as an intermediate in the synthesis of diverse organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of glycine ester derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For instance, the enantioselective alkylation of N-(Diphenylmethylene)glycinate tert-butyl ester results in the formation of chiral compounds with specific physical and chemical characteristics . The intramolecular coordination observed in 3-triorganostannyl-N-diphenylmethylenealanine esters affects their IR and NMR data, indicating changes in their chemical properties . These properties are critical for the application of "N-(Triphenylmethyl)glycine ethyl ester" in various chemical processes.

Scientific Research Applications

1. N-(Diphenylmethylene)glycine Ethyl Ester

  • Application Summary : This compound is used in chemical synthesis. It is available for purchase from chemical suppliers, indicating its use in laboratory settings for various chemical reactions .

2. Glycine Methyl Ester Hydrochloride

  • Application Summary : This compound has been used in the synthesis, growth, and study of its photoluminescence, thermal, and third-order nonlinear optical properties for opto-electronic applications .
  • Methods of Application : The compound was grown as an optical bulk single crystal using solvent evaporation. Its properties were then studied using various techniques such as single crystal X-ray diffraction, FT-IR analysis, UV-Vis-NIR analysis, and photoluminescence analysis .
  • Results or Outcomes : The material was found to have an optical bandgap of 5.10 eV and a cut-off wavelength of 230 nm. It exhibited blue fluorescence and was stable up to 176 °C. Its third-order nonlinear properties were determined using the Z-scan approach .

properties

IUPAC Name

ethyl 2-(tritylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-2-26-22(25)18-24-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFYNMFIEFNYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294454
Record name ethyl n-tritylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Triphenylmethyl)glycine ethyl ester

CAS RN

18514-46-0
Record name 18514-46-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl n-tritylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TRITYLGLYCINE ETHYL ESTER
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